molecular formula C12H13N5O2S B2454489 N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide CAS No. 1286706-12-4

N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide

Cat. No.: B2454489
CAS No.: 1286706-12-4
M. Wt: 291.33
InChI Key: RGRDGBIRXPSRAY-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is a synthetic small molecule featuring a distinct thiazole carboxamide scaffold. This structure is recognized as a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets and its presence in numerous pharmacologically active compounds . The molecule's architecture, which incorporates a 6-methylpyridin-2-yl group, is strategically designed to mimic common hinge-binding motifs found in kinase inhibitors, facilitating targeted interactions within enzyme active sites . Compounds based on the 2-aminothiazole-4-carboxamide core have been identified in screening assays as valuable tools for basic research, demonstrating the ability to enhance the readthrough of premature termination codons when used in combination with other agents, presenting a potential therapeutic strategy for genetic diseases caused by nonsense mutations . Furthermore, structurally analogous thiazole carboxamide derivatives have been extensively investigated as potent and selective type II c-Met (hepatocyte growth factor receptor) inhibitors, showing promising activity in biochemical and cellular assays against human cancer cell lines . The aminothiazole moiety is a cornerstone in drug discovery, contributing to favorable physicochemical properties and serving as a key pharmacophore for binding to a variety of biological targets relevant to oncology, neurodegenerative diseases, and infectious diseases . This product is provided for research purposes to support hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and further exploration of its mechanism of action and potential research applications. It is supplied as a high-purity solid for use in non-clinical laboratory studies. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c1-7-3-2-4-10(15-7)17-12-16-8(6-20-12)11(19)14-5-9(13)18/h2-4,6H,5H2,1H3,(H2,13,18)(H,14,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRDGBIRXPSRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the amide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, a pyridine ring, and an amide group, contributing to its diverse reactivity and biological activity. Its molecular formula is C12H13N5O2SC_{12}H_{13}N_{5}O_{2}S, with a molecular weight of 291.33 g/mol .

Chemistry

In the field of chemistry, N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide serves as a valuable building block for synthesizing more complex molecules. It can be utilized in studying reaction mechanisms and developing new synthetic pathways.

Biology

This compound functions as a molecular probe to investigate biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways. The binding affinity to specific enzymes and receptors may be explored for understanding metabolic processes.

Medicine

This compound shows promise as a therapeutic agent. Preliminary studies suggest potential anticancer properties, making it a candidate for drug development against various malignancies.

Case Study: Anticancer Activity
In vitro studies have demonstrated significant growth inhibition of cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions (PGIs) of 85% and 75%, respectively .

Cell LinePercent Growth Inhibition (PGI)
OVCAR-885%
NCI-H4075%
SNB-1986%
HOP-9267%

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties may enhance the performance of various formulations in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved can vary depending on the context and application of the compound.

Comparison with Similar Compounds

N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(2-amino-2-oxoethyl)-2-((pyridin-2-yl)amino)thiazole-4-carboxamide: This compound lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.

    N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-5-carboxamide: This compound has a different position for the carboxamide group, which can influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Pyridine ring : A six-membered aromatic ring with nitrogen.
  • Amide group : Contributes to the compound's solubility and stability.

Its molecular formula is C12H13N5O2SC_{12}H_{13}N_5O_2S, with a molecular weight of approximately 291.33 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
  • Cellular Signaling Modulation : It may modulate pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Activity

Research has indicated that thiazole derivatives, including this compound, exhibit anticancer properties. A study demonstrated that similar 2-aminothiazole analogs reduced prostaglandin E2 (PGE2) levels in colon cancer cells, suggesting a mechanism that might involve cyclooxygenase (COX) inhibition . The following table summarizes findings related to the anticancer activity of similar compounds:

CompoundReduction in PGE2 Levels (%)IC50 (μM)
Compound A76%0.84
Compound B89%1.20
N-(2-amino-2-oxoethyl)-...TBDTBD

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A study found that certain thiazole compounds displayed notable antibacterial activity against various pathogens, indicating potential therapeutic applications in infectious diseases .

Case Studies

  • Study on COX Inhibition : In vitro studies showed that thiazole derivatives could inhibit COX enzymes, leading to reduced inflammation and tumor growth in cancer models. The specific analogs tested included variations in substituents that influenced their efficacy .
  • Antimicrobial Evaluation : Another study focused on the synthesis of thiazole derivatives and their subsequent testing against bacterial strains. Results indicated significant antibacterial activity, supporting further investigation into their use as antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

Compound NameStructural DifferencesBiological Activity
Compound XLacks methyl group on pyridineLower COX inhibition
Compound YDifferent carboxamide positionAltered solubility

These comparisons highlight how minor structural changes can significantly impact biological activity.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide, and how are intermediates characterized?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Amide coupling : Reaction of thiazole-4-carboxylic acid derivatives with amines (e.g., 6-methylpyridin-2-amine) using coupling agents like HATU or EDC in DMF .
  • Hydrolysis and activation : Esters (e.g., tert-butyl esters) are hydrolyzed to carboxylic acids using TFA or HCl, followed by activation with reagents like thionyl chloride .
  • Purification : Flash chromatography or preparative HPLC ensures purity (>95%), validated by reversed-phase HPLC and NMR .
  • Characterization :
    • 1H/13C NMR for structural confirmation (e.g., thiazole C-H protons at δ 7.5–8.5 ppm, amide N-H at δ 10–12 ppm) .
    • ESI-MS for molecular weight verification (e.g., [M+H]+ peaks) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4) or cell culture media. Precipitation is monitored via dynamic light scattering (DLS) .
  • Stability assays :
    • pH stability : Incubate in buffers (pH 2–9) and analyze degradation by HPLC .
    • Thermal stability : Heat at 40–60°C and track decomposition via TGA or NMR .
  • Storage : Recommend lyophilization and storage at -20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its bioactivity, and what methodologies validate these changes?

  • Structure-activity relationship (SAR) strategies :
    • Substituent variation : Replace the 6-methylpyridin-2-yl group with fluorinated or heteroaromatic rings (e.g., pyrimidine) to enhance binding affinity .
    • Backbone modulation : Introduce methyl or cyclopropyl groups to the thiazole core to improve metabolic stability .
  • Validation :
    • Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
    • Computational docking : Predict binding modes with software like AutoDock or Schrödinger Suite .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS adducts)?

  • NMR anomalies :
    • Variable temperature NMR : Identify dynamic processes (e.g., rotamers) causing split peaks .
    • 2D experiments (COSY, HSQC) : Assign ambiguous protons/carbons, especially in crowded aromatic regions .
  • MS adducts :
    • Ion suppression : Use alternative ionization methods (APCI instead of ESI) to reduce sodium/potassium adducts .
    • High-resolution MS (HRMS) : Confirm exact mass (e.g., ±0.001 Da tolerance) to rule out impurities .

Q. How can low synthetic yields (<10%) be improved for scale-up purposes?

  • Reaction optimization :
    • Catalyst screening : Test Pd/C or CuI for coupling steps to enhance efficiency .
    • Solvent effects : Switch from DMF to THF or DCM to reduce side reactions .
  • Workflow adjustments :
    • Protecting groups : Use Boc or Fmoc groups to prevent undesired nucleophilic attacks .
    • Continuous flow chemistry : Improve mixing and heat transfer for exothermic reactions .

Q. What computational tools predict the compound’s pharmacokinetic properties or off-target interactions?

  • ADME prediction : Use SwissADME or pkCSM to estimate logP, CYP450 inhibition, and BBB permeability .
  • Off-target profiling :
    • PharmMapper : Identify potential targets via reverse docking .
    • Machine learning : Train models on ChEMBL data to predict toxicity or promiscuity .

Methodological Notes

  • Synthetic references : Prioritize protocols from , and 7 for reproducibility.
  • Data interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR Workbook) .
  • Biological assays : Use positive controls (e.g., staurosporine for kinase inhibition) to benchmark activity .

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